1,3-Dioxolane, 2-(1-methylbutyl)-

Description

Overview of the Dioxolane Class and its Heterocyclic Nature

Dioxolanes are heterocyclic compounds, meaning their ring structure contains at least two different elements. jetir.org In the case of 1,3-dioxolane (B20135), the ring consists of three carbon atoms and two oxygen atoms. wikipedia.org This arrangement confers specific chemical properties, including its use as a solvent and as a comonomer in the production of polyacetals. wikipedia.org The saturated nature of the dioxolane ring means it behaves similarly to acyclic ethers, but with a modified steric profile. jetir.org The parent compound, 1,3-dioxolane, is a colorless liquid that is miscible with water and many organic solvents. chemicalbook.com

The synthesis of 1,3-dioxolanes is typically achieved through the acetalization of aldehydes or ketalization of ketones with ethylene (B1197577) glycol, often in the presence of an acid catalyst. wikipedia.orgchemicalbook.com This reaction is reversible, a property that is exploited in their use as protecting groups for carbonyl functionalities in organic synthesis. wikipedia.org

Chemical Structure and Specific Substitution Pattern of 1,3-Dioxolane, 2-(1-methylbutyl)-

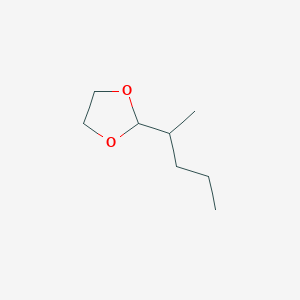

The chemical structure of 1,3-Dioxolane, 2-(1-methylbutyl)- is defined by the parent 1,3-dioxolane ring with a 1-methylbutyl group attached to the second carbon atom (C2). The systematic IUPAC name for this compound is 2-(1-methylbutyl)-1,3-dioxolane.

Below is a table summarizing key structural information for 1,3-Dioxolane, 2-(1-methylbutyl)-. uni.lu

| Property | Value |

| Molecular Formula | C8H16O2 |

| InChI | InChI=1S/C8H16O2/c1-3-4-7(2)8-9-5-6-10-8/h7-8H,3-6H2,1-2H3 |

| InChIKey | QSGQDHBXWPACTQ-UHFFFAOYSA-N |

| Canonical SMILES | CCCC(C)C1OCCO1 |

| Monoisotopic Mass | 144.115029734 g/mol |

Data sourced from PubChem. uni.lu

The table below presents predicted collision cross-section (CCS) values for different adducts of 1,3-Dioxolane, 2-(1-methylbutyl)-, which is useful in analytical techniques like ion mobility spectrometry. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 145.12232 | 133.1 |

| [M+Na]+ | 167.10426 | 138.6 |

| [M-H]- | 143.10776 | 137.2 |

| [M+NH4]+ | 162.14886 | 153.6 |

| [M+K]+ | 183.07820 | 140.8 |

| [M+H-H2O]+ | 127.11230 | 128.3 |

| [M+HCOO]- | 189.11324 | 153.3 |

| [M+CH3COO]- | 203.12889 | 174.1 |

Data sourced from PubChem. uni.lu

Academic and Industrial Significance of Substituted 1,3-Dioxolanes in Contemporary Chemistry

Substituted 1,3-dioxolanes are of considerable importance in both academic research and various industrial applications. Their utility stems from their diverse chemical properties, which can be tuned by altering the substituents on the dioxolane ring.

In an industrial context, 1,3-dioxolanes are employed as solvents, particularly for polymers and resins, and as stabilizers for chlorinated solvents. silverfernchemical.com They also serve as crucial chemical intermediates in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. silverfernchemical.com For instance, 2-substituted-1,3-dioxolanes can be used as raw materials in the production of ethylene glycol. google.com Furthermore, certain dioxolane derivatives are components of lithium battery electrolytes, contributing to improved battery performance. silverfernchemical.com

From an academic and research perspective, the 1,3-dioxolane scaffold is present in numerous pharmacologically active compounds. researchgate.net Research has shown that various substituted 1,3-dioxolanes exhibit a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and antitumor properties. researchgate.netnih.govnih.gov For example, derivatives of 1,3-dioxolane have been investigated for their potential to overcome multidrug resistance in cancer chemotherapy. nih.gov The stereoselective synthesis of substituted 1,3-dioxolanes is also an active area of research, with methods being developed for the controlled formation of specific stereoisomers. nih.gov The ability to create chiral 1,3-dioxolanes is particularly significant as it allows for the synthesis of enantiomerically pure compounds, which is often crucial for biological activity. nih.gov

The following table lists some examples of substituted 1,3-dioxolanes and their key properties or applications.

| Compound Name | CAS Number | Molecular Formula | Key Properties/Applications |

| 2-Methyl-1,3-dioxolane | 497-26-7 | C4H8O2 | Also known as acetaldehyde (B116499) ethylene acetal (B89532); used in organic synthesis. sigmaaldrich.com |

| 2-Ethyl-2-methyl-1,3-dioxolane | 126-39-6 | C6H12O2 | A flammable liquid used as a chemical intermediate. sigmaaldrich.com |

| 2-(1-Methylethyl)-1,3-dioxolane | 822-83-3 | C6H12O2 | Also known as 2-isopropyl-1,3-dioxolane. nist.gov |

| 2-Methylaminomethyl-1,3-dioxolane | 57366-77-5 | C5H11NO2 | A flammable liquid with applications in chemical synthesis. sigmaaldrich.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-pentan-2-yl-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-3-4-7(2)8-9-5-6-10-8/h7-8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSGQDHBXWPACTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)C1OCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40884962 | |

| Record name | 1,3-Dioxolane, 2-(1-methylbutyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40884962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17155-65-6 | |

| Record name | 2-(1-Methylbutyl)-1,3-dioxolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17155-65-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dioxolane, 2-(1-methylbutyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017155656 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dioxolane, 2-(1-methylbutyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Dioxolane, 2-(1-methylbutyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40884962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(sec-butyl)-1,3-dioxolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.450 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structural and Conformational Analysis of 1,3 Dioxolane, 2 1 Methylbutyl

Theoretical Frameworks of Five-Membered Ring Systems.

The conformational landscape of five-membered rings like 1,3-dioxolane (B20135) is markedly different from their six-membered counterparts. Due to lower torsional barriers, these rings are highly flexible and undergo rapid interconversion between various puckered conformations. acs.org

Pseudorotation and Ring Puckering Phenomena in 1,3-Dioxolane Derivatives.

Unlike the relatively rigid chair conformation of cyclohexane, the 1,3-dioxolane ring is non-planar and exists in a continuous state of conformational change known as pseudorotation. chempedia.infochemicalbook.com This process allows the ring to relieve torsional strain without significant angle strain. The puckering of the ring can be described by two principal, low-energy conformations: the "envelope" (C_s symmetry) and the "half-chair" (C_2 symmetry). acs.org

In the envelope conformation, four of the ring atoms are coplanar, while the fifth is out of the plane. In the half-chair form, three atoms are coplanar, with the other two displaced on opposite sides of the plane. For the parent 1,3-dioxolane, these forms are nearly equal in energy and interconvert freely. chempedia.info However, the introduction of a substituent at the C2 position, such as the 1-methylbutyl group, creates distinct energy minima. The substituent can adopt either an axial or equatorial-like position, influencing the relative stability of the various puckered conformers. Ab initio calculations on substituted 1,3-dioxolanes have identified unsymmetrical envelope forms as the lowest energy conformations in some cases. researchgate.net The flexibility of the ring means that the energy differences between diastereoisomers are often small. acs.org

Anomeric Effects in O-C-O Linkages and Their Influence on Conformation.

A critical stereoelectronic factor governing the conformation of 1,3-dioxolanes is the anomeric effect. scripps.eduwikipedia.org Originally identified in carbohydrate chemistry, this effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (the C2 carbon in this case) to occupy an axial position, contrary to what would be predicted based on steric hindrance alone. wikipedia.orgdypvp.edu.in

The anomeric effect in the O-C-O linkage of 1,3-dioxolane arises from two primary phenomena:

Hyperconjugation: A stabilizing interaction occurs between a lone pair of electrons on one of the endocyclic oxygen atoms and the antibonding (σ) orbital of the adjacent C-O bond. wikipedia.org This donation of electron density is maximized when the lone pair orbital and the σ orbital are anti-periplanar (at a 180° dihedral angle), a geometry that favors an axial-like orientation of the substituent on the other oxygen. wikipedia.orgrsc.org

This "generalized anomeric effect" influences the rotational preference around the C-O bonds, favoring gauche conformations. researchgate.net The presence of the 1-methylbutyl group at the C2 position means its preferred orientation will be a balance between minimizing steric strain and maximizing the stabilizing anomeric interactions.

Computational Studies on Molecular Geometry and Conformational Preferences.

To quantify the energetic and geometric consequences of these theoretical principles, computational methods are indispensable. Molecular mechanics and quantum chemical calculations provide detailed insights into the conformational behavior of 1,3-Dioxolane, 2-(1-methylbutyl)-.

Molecular Mechanics (MMx) Calculations for Conformational Energy Landscapes.

Molecular mechanics (MM) methods, such as the MM3 and MMX force fields, are widely used to explore the potential energy surface of molecules and rank the stability of their conformers. nih.govcapes.gov.br These methods model a molecule as a collection of atoms connected by springs, calculating the steric energy based on parameters for bond stretching, angle bending, torsional strain, and non-bonded van der Waals and electrostatic interactions. lumenlearning.comsapub.org

For 1,3-Dioxolane, 2-(1-methylbutyl)-, MMx calculations can be used to map the conformational energy landscape by systematically rotating the bonds of the ring and the substituent. This process identifies low-energy conformers (e.g., different envelope and half-chair forms) and the energy barriers between them. While MM methods are computationally efficient for exploring a vast number of conformations, their accuracy is dependent on the quality of the force field parameters. nih.gov

Table 1: Representative Relative Conformational Energies from Molecular Mechanics (MMx) Calculations for a Generic 2-Substituted 1,3-Dioxolane. This table illustrates typical data obtained from MMx calculations. Values are hypothetical and for demonstrative purposes.

| Conformer | Relative Energy (kcal/mol) | Population (%) at 298 K |

| Envelope (axial-like substituent) | 0.00 | 55.8 |

| Half-Chair (axial-like substituent) | 0.25 | 29.5 |

| Envelope (equatorial-like substituent) | 0.85 | 8.8 |

| Half-Chair (equatorial-like substituent) | 1.10 | 5.9 |

Quantum Chemical Calculations (e.g., Density Functional Theory) for Equilibrium Geometries.

Quantum chemical methods, particularly Density Functional Theory (DFT), offer a more accurate description of electronic structure by solving approximations to the Schrödinger equation. wikipedia.orgnih.gov DFT is a powerful tool for determining the equilibrium geometries, energies, and other properties of molecules. mdpi.comimperial.ac.ukntnu.no

For 1,3-Dioxolane, 2-(1-methylbutyl)-, DFT calculations (e.g., using the B3LYP functional with a basis set like 6-311++G**) can be performed to optimize the geometry of the various conformers identified by molecular mechanics. lew.ro These calculations provide precise bond lengths, bond angles, and dihedral angles for the most stable structures. The calculated energy differences between conformers are generally more reliable than those from MM methods because they explicitly account for electronic effects like hyperconjugation, which is central to the anomeric effect. researchgate.netlew.ro

Table 2: Representative Equilibrium Geometry Parameters from DFT Calculations for a 1,3-Dioxolane Ring Conformer. This table shows typical geometric data obtained from DFT calculations. Values are based on general 1,3-dioxolane structures and are for demonstrative purposes.

| Parameter | Bond/Angle | Value |

| Bond Length | O1-C2 | 1.42 Å |

| Bond Length | C2-O3 | 1.42 Å |

| Bond Length | O1-C5 | 1.44 Å |

| Bond Length | O3-C4 | 1.44 Å |

| Bond Length | C4-C5 | 1.53 Å |

| Bond Angle | O1-C2-O3 | 106.5° |

| Dihedral Angle | C5-O1-C2-O3 | -25.8° |

Analysis of Dipole Moments and Potential Energy Surfaces from Theoretical Calculations.

The potential energy surface is a multidimensional map that represents the energy of the molecule as a function of its geometry. nih.gov By calculating the energy at numerous points corresponding to different puckering modes and substituent orientations, a detailed PES can be constructed. This surface reveals the locations of all stable conformers (local minima) and the transition states that connect them, providing a complete picture of the molecule's dynamic conformational behavior. researchgate.net

Table 3: Representative Calculated Dipole Moments for Different Conformers. This table illustrates how dipole moments can differ between conformers. Values are hypothetical and for demonstrative purposes.

| Conformer | Calculated Dipole Moment (Debye) |

| Envelope (axial-like substituent) | 1.25 |

| Half-Chair (axial-like substituent) | 1.35 |

| Envelope (equatorial-like substituent) | 1.90 |

| Half-Chair (equatorial-like substituent) | 2.10 |

Experimental Spectroscopic Investigations of Conformation.

The conformational analysis of 1,3-dioxolane derivatives has been effectively elucidated through various spectroscopic techniques. Among these, far-infrared (FIR) and low-frequency Raman spectroscopy are particularly powerful tools for directly probing the low-energy vibrational modes associated with the ring's puckering and twisting motions.

Far-infrared and low-frequency Raman spectroscopy access the region of the electromagnetic spectrum where the transitions between the vibrational energy levels of the entire molecular skeleton occur. For five-membered rings like 1,3-dioxolane, these low-frequency vibrations correspond to out-of-plane and in-plane deformations of the ring.

The 1,3-dioxolane ring can exist in a continuous series of conformations between the twisted (C2 symmetry) and enveloped (Cs symmetry) forms. The potential energy surface for this pseudorotational circuit is influenced by the nature and position of substituents. The presence of a substituent at the C2 position, such as the 1-methylbutyl group, is expected to introduce a significant steric influence, creating distinct energy minima on the pseudorotational pathway and favoring certain conformations.

While specific experimental FIR and low-frequency Raman data for 1,3-Dioxolane, 2-(1-methylbutyl)- are not extensively available in the literature, the principles of its conformational analysis can be understood by examining the parent compound, 1,3-dioxolane, and its more extensively studied derivatives, such as 2-methyl-1,3-dioxolane.

For the unsubstituted 1,3-dioxolane, the ring undergoes nearly free pseudorotation. However, the introduction of a substituent at the C2 position introduces a barrier to this pseudorotation, leading to more localized ring-puckering vibrations. In the case of 2-methyl-1,3-dioxolane, the pseudorotational ring vibration has been observed in the far-infrared spectrum of the gaseous state. This observation points to a defined barrier to pseudorotation.

The analysis of these low-frequency vibrations provides valuable information about the shape and flexibility of the ring. The frequencies of these modes are sensitive to the conformational state, and their observation in the FIR and Raman spectra can be used to determine the equilibrium geometry and the energy barriers between different conformers.

The 1-methylbutyl group in 1,3-Dioxolane, 2-(1-methylbutyl)- is considerably bulkier than a methyl group. This increased steric demand is anticipated to have a more pronounced effect on the conformational equilibrium of the dioxolane ring. The bulky substituent will likely favor a conformation where it occupies an equatorial-like position to minimize steric interactions with the ring atoms. This would result in a more rigid ring system compared to 2-methyl-1,3-dioxolane, with a higher barrier to pseudorotation. This increased rigidity and specific conformational preference would be reflected in the far-infrared and low-frequency Raman spectra as distinct and potentially shifted vibrational bands corresponding to the ring deformation modes.

To illustrate the types of vibrations observed for the 1,3-dioxolane ring system, the following table presents the experimentally observed and assigned low-frequency vibrational modes for the parent compound, 1,3-dioxolane.

| Vibrational Mode | Frequency (cm-1) - Liquid | Spectroscopic Method |

| Ring Deformation | 665 | Raman |

| O-C-O Bending | 722 | Raman |

| Ring Deformation | 675 | Infrared |

| O-C-O Bending | 726 | Infrared |

The data presented is for the parent 1,3-dioxolane molecule and serves as a reference for understanding the ring vibrations.

The presence of the 2-(1-methylbutyl) substituent would be expected to perturb these fundamental ring vibrations. The specific frequencies of these modes for the title compound would provide direct insight into its preferred conformation and the energetic landscape of its ring dynamics.

Chemical Reactivity and Reaction Mechanisms of 1,3 Dioxolane, 2 1 Methylbutyl

Reactivity of the Acetal (B89532) Functionality

The acetal group in 1,3-dioxolane (B20135), 2-(1-methylbutyl)- confers specific chemical properties, rendering it stable under certain conditions while susceptible to reaction under others.

Cyclic acetals, including 1,3-dioxolane, 2-(1-methylbutyl)-, are notably stable in the presence of a wide array of nucleophiles and basic conditions. organic-chemistry.org This stability makes the dioxolane group a valuable protecting group for aldehydes and ketones during syntheses that involve strong bases or nucleophilic reagents. organic-chemistry.org Generally, reactions involving negatively charged nucleophiles work best when the nucleophile is a stronger base than the leaving group. Since alcohols and water are relatively weak bases, many SN2 and E2 reactions with them as nucleophiles are not favored. masterorganicchemistry.com

| Reagent/Condition | Reactivity | Reference |

|---|---|---|

| Nucleophiles (e.g., Grignard reagents, organolithiums) | Stable | organic-chemistry.org |

| Bases (e.g., hydroxides, alkoxides) | Stable | organic-chemistry.org |

While generally stable to mild oxidizing agents, the acetal functionality of 1,3-dioxolane, 2-(1-methylbutyl)- can be cleaved under strongly oxidative conditions. organic-chemistry.org The presence of strong Lewis acids can increase the acetal's sensitivity to oxidants like potassium permanganate (B83412) (KMnO4) and meta-chloroperoxybenzoic acid (mCPBA). organic-chemistry.org For instance, neosporol, a natural product containing a 1,3-dioxolane moiety, is synthesized using trifluoroperacetic acid in a key oxidation step. wikipedia.org

Mechanisms of Acetal Cleavage and Deprotection

The removal of the dioxolane protecting group is a critical step in many synthetic pathways, and it is typically achieved through acid-catalyzed or, in some cases, neutral reaction conditions.

The most common method for the deprotection of 1,3-dioxolanes is acid-catalyzed hydrolysis. organic-chemistry.org The mechanism involves protonation of one of the oxygen atoms of the dioxolane ring, followed by ring opening to form a resonance-stabilized carbocation. Subsequent attack by water and loss of a proton yields the original aldehyde or ketone and ethylene (B1197577) glycol. khanacademy.org

Transacetalization is another acid-catalyzed process where the dioxolane is cleaved in the presence of another alcohol or diol, leading to the formation of a different acetal. organic-chemistry.orgmdpi.com This reaction is often performed in acetone (B3395972) or with wet solvents. organic-chemistry.org For example, the deprotection of 2-phenyl-1,3-dioxolane (B1584986) to benzaldehyde (B42025) can be achieved in water at 30°C within five minutes using sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF4) as a catalyst. wikipedia.org

While acid-catalyzed methods are prevalent, several procedures have been developed for the cleavage of acetals under neutral conditions, which is particularly useful for substrates sensitive to acid. organic-chemistry.org These methods often employ Lewis acids or other specific reagents. For example, cerium(III) triflate in wet nitromethane (B149229) can cleave acetals at a nearly neutral pH. organic-chemistry.org Indium(III) trifluoromethanesulfonate (B1224126) in the presence of acetone is another effective system for deprotection at room temperature. organic-chemistry.org A catalytic amount of iodine can also be used for the deprotection of acetals and ketals under neutral conditions. organic-chemistry.org

| Condition | Reagent | Reference |

|---|---|---|

| Acid-Catalyzed | Aqueous Acid (e.g., HCl, H₂SO₄) | organic-chemistry.org |

| Sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF₄) in water | wikipedia.org | |

| Neutral | Cerium(III) triflate in wet nitromethane | organic-chemistry.org |

| Indium(III) trifluoromethanesulfonate in acetone | organic-chemistry.org | |

| Iodine (catalytic) | organic-chemistry.org |

Radical Reactions and Hydrogen Atom Transfer (HAT) Processes

Hydrogen Atom Transfer (HAT) is a fundamental process in radical chemistry, involving the concerted movement of a proton and an electron from one molecule to another. scripps.eduacs.org The bond dissociation energy (BDE) is a key factor driving HAT reactions. nih.gov In the context of 1,3-dioxolanes, the C-H bond at the 2-position is susceptible to abstraction by a radical species, initiating a variety of transformations. organic-chemistry.org

This reactivity is influenced by the stability of the resulting radical. The presence of adjacent oxygen atoms stabilizes the radical formed at the C2 position through resonance. This principle is exploited in various synthetic methods. For example, a thiol-promoted, site-specific addition of 1,3-dioxolane to imines proceeds through a radical chain process, enabled by the abstraction of a hydrogen atom from the dioxolane ring. organic-chemistry.orgorganic-chemistry.org This reaction is a metal-free and redox-neutral method for synthesizing protected α-amino aldehydes. organic-chemistry.org

The study of radical cations of related dioxolane structures has provided further insight into their reactivity. For instance, photosensitized electron transfer can lead to the formation of radical cations, which can then undergo C-C bond cleavage. grafiati.com While direct studies on 1,3-dioxolane, 2-(1-methylbutyl)- are not extensively detailed, the general principles of HAT and radical reactions of similar acetals provide a strong framework for understanding its potential transformations in this domain. grafiati.comnih.gov

Addition Reactions with Electron-Deficient Alkenes

The 2-(1-methylbutyl)-1,3-dioxolane moiety can be introduced into other molecules through addition reactions, particularly with electron-deficient alkenes. This process typically involves the generation of a radical at the C2 position of the dioxolane ring. The resulting 2-(1-methylbutyl)-1,3-dioxolan-2-yl radical is a key intermediate that subsequently adds across the carbon-carbon double bond of an electron-deficient alkene.

Research into the reactivity of the parent 1,3-dioxolane has shown that this radical can be generated under various conditions. One method involves a visible-light-promoted reaction where 1,3-dioxolane is converted to its radical species in the presence of an iridium catalyst and a persulfate. nsf.gov This radical then reacts with electron-deficient alkenes in a process that operates through a radical chain mechanism. nsf.gov Another approach utilizes the thermal decomposition of 1-tert-butylperoxy-1,2-benziodoxol-3(1H)-one, which generates α-oxy carbon-centered radicals from cyclic acetals like 1,3-dioxolane at elevated temperatures. nih.gov These radicals readily add to electron-deficient olefins such as vinyl sulfones and unsaturated esters. nih.gov

The general reactivity of the C-H bond at the C2 position of 1,3-dioxolanes suggests that 1,3-Dioxolane, 2-(1-methylbutyl)- would undergo similar addition reactions. The presence of the 1-methylbutyl group at the C2 position is not expected to fundamentally alter the ability to form the corresponding radical. The reaction proceeds by the addition of the 2-(1-methylbutyl)-1,3-dioxolan-2-yl radical to the electron-deficient alkene, followed by a hydrogen atom transfer to complete the addition process.

A related synthetic strategy involves the stereoselective formation of substituted 1,3-dioxolanes through a three-component assembly of an alkene, a carboxylic acid, and a silyl (B83357) enol ether, mediated by a hypervalent iodine(III) reagent. nih.govresearchgate.net This reaction proceeds through a 1,3-dioxolan-2-yl cation intermediate, which is then trapped by the silyl enol ether. nih.govresearchgate.net While this method assembles the dioxolane ring during the reaction, it underscores the susceptibility of the 2-position to nucleophilic attack, a key aspect of dioxolane reactivity.

Table 1: Examples of Addition Reactions of 1,3-Dioxolane to Electron-Deficient Alkenes

| Dioxolane Derivative | Alkene | Reagents | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1,3-Dioxolane | Phenyl Vinyl Sulfone | 1-tert-butylperoxy-1,2-benziodoxol-3(1H)-one | 2-[2-(Phenylsulfonyl)ethyl]-1,3-dioxolane | 76% | nih.gov |

| 1,3-Dioxolane | Diethyl Fumarate | 1-tert-butylperoxy-1,2-benziodoxol-3(1H)-one | Diethyl (1,3-dioxolan-2-yl)succinate | High | nih.gov |

Cross-Coupling Reactions Involving Dioxolanyl Radicals

The 2-(1-methylbutyl)-1,3-dioxolan-2-yl radical, once formed, can participate in cross-coupling reactions. These reactions are powerful tools in organic synthesis for forming new carbon-carbon bonds. Research on the parent 1,3-dioxolane has demonstrated its utility in such transformations.

For instance, a notable application is the Ir/Ni co-catalyzed cross-coupling of chloro-N-heteroarenes with 1,3-dioxolane. nsf.gov In this process, a hydrogen atom transfer from the C2 position of 1,3-dioxolane generates the dioxolanyl radical. This radical then engages in the nickel-catalyzed cross-coupling cycle to furnish the corresponding 2-substituted N-heteroaromatic dioxolane. nsf.gov It is anticipated that 1,3-Dioxolane, 2-(1-methylbutyl)- would exhibit analogous reactivity, allowing for its coupling with various organic halides or other suitable coupling partners.

The generation of the dioxolanyl radical is the critical initiation step. This can be achieved through various methods, including the use of photoredox catalysis as described above. The stability of the resulting radical, influenced by the adjacent oxygen atoms, makes it a viable intermediate for these coupling processes.

Table 2: Example of Cross-Coupling Reaction Involving a Dioxolanyl Radical

| Dioxolane | Coupling Partner | Catalysts | Product Type | Reference |

|---|

Ring-Opening Polymerization of Dioxolanes

Ring-opening polymerization (ROP) is a significant polymerization technique for cyclic monomers. For 1,3-dioxolane and its derivatives, cationic ring-opening polymerization (CROP) is the most common method, leading to the formation of polyacetals. escholarship.org However, the substitution pattern on the dioxolane ring plays a critical role in its polymerizability.

Studies on the polymerization of 1,3-dioxolane have shown that it can be polymerized using various cationic initiators. researchgate.net The resulting poly(1,3-dioxolane) is a crystalline solid. researchgate.net However, research has indicated that 1,3-dioxolanes with a substituent at the C2-position are often difficult to polymerize under the same conditions that are effective for the unsubstituted monomer. researchgate.net One study explicitly states that 1,3-dioxolanes with a substituent at the C2-atom could not be polymerized with initiators such as organo-aluminum compounds, acetyl chloride-metal halides, and acetic anhydride-perchloric acid. researchgate.net

This resistance to polymerization for C2-substituted dioxolanes, including presumably 1,3-Dioxolane, 2-(1-methylbutyl)-, is likely due to steric hindrance from the substituent at the C2 position. This hindrance can impede the approach of the monomer to the propagating chain end, thereby inhibiting polymerization. Furthermore, the ceiling temperature (Tc), which is the temperature at which polymerization and depolymerization are in equilibrium, is often lower for substituted monomers, making polymerization thermodynamically less favorable.

While the homopolymerization of 2-substituted-1,3-dioxolanes is challenging, they may undergo copolymerization with other monomers. For example, 1,3-dioxolane has been successfully copolymerized with styrene (B11656) using a montmorillonite (B579905) clay catalyst. orientjchem.org It is conceivable that 1,3-Dioxolane, 2-(1-methylbutyl)- could be incorporated into a polymer chain via copolymerization, although specific studies on this are lacking.

The polymerization of acetals is also known to be susceptible to cyclization of the polymer chains, which can compete with linear chain growth. researchgate.netrsc.org

Table 3: Polymerization Behavior of Dioxolanes

| Monomer | Initiator System | Outcome | Reference |

|---|---|---|---|

| 1,3-Dioxolane | Organo-aluminum compounds, Acetyl chloride-metal halides, Acetic anhydride-perchloric acid | Polymerization to a crystalline solid | researchgate.net |

| C2-Substituted 1,3-Dioxolanes | Organo-aluminum compounds, Acetyl chloride-metal halides, Acetic anhydride-perchloric acid | No polymerization observed | researchgate.net |

| 1,3-Dioxolane | Montmorillonite Maghnite-H+ | Copolymerization with Styrene | orientjchem.org |

Spectroscopic Characterization and Structural Elucidation of 1,3 Dioxolane, 2 1 Methylbutyl

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for determining the structure of organic molecules in solution. By observing the magnetic behavior of atomic nuclei, specifically ¹H and ¹³C, detailed information about the molecular framework can be obtained.

One-Dimensional (¹H and ¹³C) NMR for Proton and Carbon Environments

One-dimensional NMR spectroscopy provides fundamental information about the chemical environment of each proton and carbon atom in a molecule. The chemical shift (δ) of a nucleus is indicative of its local electronic environment, while the splitting pattern in ¹H NMR reveals the number of neighboring protons.

For 1,3-Dioxolane (B20135), 2-(1-methylbutyl)-, the ¹H NMR spectrum is expected to show distinct signals for the protons of the dioxolane ring and the 1-methylbutyl side chain. The protons on the dioxolane ring (at positions 4 and 5) typically appear as a multiplet in the range of 3.8-4.2 ppm. The acetal (B89532) proton at position 2 is expected to resonate as a triplet or doublet of doublets around 4.8-5.2 ppm, coupled to the methine proton of the 1-methylbutyl group. The protons of the 1-methylbutyl group will exhibit characteristic shifts and splitting patterns corresponding to the methyl, methylene (B1212753), and methine groups.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The acetal carbon (C-2) is characteristically deshielded and is expected to appear in the range of 100-110 ppm. The carbons of the dioxolane ring (C-4 and C-5) typically resonate around 65-70 ppm. The carbons of the 1-methylbutyl side chain will have distinct chemical shifts based on their position relative to the dioxolane ring.

Table 1: Predicted ¹H NMR Chemical Shifts for 1,3-Dioxolane, 2-(1-methylbutyl)- (Note: These are estimated values based on analogous compounds and may vary from experimental data.)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H-2 (acetal) | 4.9 - 5.1 | d |

| H-4, H-5 (dioxolane) | 3.9 - 4.1 | m |

| H-1' (methine) | 1.6 - 1.8 | m |

| H-2' (methylene) | 1.3 - 1.5 | m |

| H-3' (methylene) | 1.2 - 1.4 | m |

| H-4' (methyl) | 0.9 - 1.0 | t |

| 1'-CH₃ (methyl) | 0.9 - 1.0 | d |

Table 2: Predicted ¹³C NMR Chemical Shifts for 1,3-Dioxolane, 2-(1-methylbutyl)- (Note: These are estimated values based on analogous compounds and may vary from experimental data.)

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 (acetal) | 103 - 105 |

| C-4, C-5 (dioxolane) | 64 - 66 |

| C-1' (methine) | 38 - 42 |

| C-2' (methylene) | 28 - 32 |

| C-3' (methylene) | 22 - 26 |

| C-4' (methyl) | 13 - 15 |

| 1'-CH₃ (methyl) | 16 - 20 |

Two-Dimensional (COSY, HSQC, HMBC) NMR for Connectivity and Stereochemical Assignments

Two-dimensional NMR techniques are instrumental in establishing the connectivity between atoms within a molecule.

COSY (Correlation Spectroscopy) : The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. For 1,3-Dioxolane, 2-(1-methylbutyl)-, COSY would show correlations between the acetal proton (H-2) and the methine proton of the side chain (H-1'). It would also reveal the coupling network within the 1-methylbutyl group, for instance, between the methine proton (H-1') and the adjacent methylene (H-2') and methyl protons (1'-CH₃). youtube.com

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates directly bonded ¹H and ¹³C atoms. youtube.com This is crucial for unambiguously assigning the carbon signals based on their attached protons. For example, the signal for the acetal carbon (C-2) would show a cross-peak with the acetal proton (H-2).

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment reveals long-range correlations between ¹H and ¹³C atoms, typically over two or three bonds. youtube.com This technique is invaluable for piecing together the molecular structure by connecting different fragments. For instance, the acetal proton (H-2) would show correlations to the dioxolane carbons (C-4, C-5) and to the carbons of the 1-methylbutyl side chain (C-2' and 1'-CH₃).

Stereochemical assignments, particularly the relative configuration at the C-2 and C-1' positions, can often be inferred from a combination of coupling constants and Nuclear Overhauser Effect (NOE) experiments.

Theoretical Prediction of NMR Chemical Shifts and Coupling Constants (e.g., GIAO Method)

Computational chemistry provides powerful tools for predicting NMR parameters. The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating NMR chemical shifts. nih.gov This method involves calculating the magnetic shielding tensors for each nucleus in the molecule. By referencing these calculated shieldings to a standard compound (e.g., tetramethylsilane, TMS), theoretical chemical shifts can be obtained.

The accuracy of GIAO calculations is dependent on the level of theory (e.g., Density Functional Theory - DFT) and the basis set used. nih.gov For 1,3-Dioxolane, 2-(1-methylbutyl)-, GIAO calculations could be performed on different possible stereoisomers to help in the assignment of the experimental spectra and to confirm the stereochemistry of the molecule. The predicted chemical shifts can be compared with the experimental data to validate the proposed structure.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The resulting spectrum is a fingerprint of the molecule, with specific peaks corresponding to particular functional groups.

For 1,3-Dioxolane, 2-(1-methylbutyl)-, the FT-IR spectrum is expected to show characteristic absorption bands for the C-O-C stretching of the acetal group, typically in the region of 1200-1000 cm⁻¹. The C-H stretching vibrations of the alkyl groups will appear in the 3000-2850 cm⁻¹ region. The absence of a strong, broad absorption band around 3300 cm⁻¹ would confirm the absence of hydroxyl groups, and the absence of a strong absorption around 1700 cm⁻¹ would confirm the absence of a carbonyl group.

Table 3: Predicted FT-IR Absorption Bands for 1,3-Dioxolane, 2-(1-methylbutyl)- (Note: These are estimated values based on analogous compounds and may vary from experimental data.)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H stretching (alkyl) | 2960 - 2850 | Strong |

| C-O-C stretching (acetal) | 1150 - 1050 | Strong |

| CH₂ bending | 1470 - 1450 | Medium |

| CH₃ bending | 1380 - 1370 | Medium |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly useful for observing non-polar bonds and symmetric vibrations.

In the Raman spectrum of 1,3-Dioxolane, 2-(1-methylbutyl)-, the symmetric C-O-C stretching vibrations of the dioxolane ring are expected to be prominent. The C-C bond vibrations within the 1-methylbutyl side chain will also be observable. The combination of FT-IR and Raman data provides a more complete picture of the vibrational modes of the molecule. researchgate.net

Table 4: Predicted Raman Shifts for 1,3-Dioxolane, 2-(1-methylbutyl)- (Note: These are estimated values based on analogous compounds and may vary from experimental data.)

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |

| C-H stretching (alkyl) | 2960 - 2850 | Strong |

| Symmetric C-O-C stretching | 900 - 800 | Medium |

| C-C stretching (alkyl) | 1100 - 1000 | Medium |

Mass Spectrometry

Mass spectrometry is a powerful analytical technique utilized for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For 1,3-dioxolane, 2-(1-methylbutyl)-, this method provides crucial information for its identification and characterization.

Electron Ionization Mass Spectrometry (EI-MS) for Molecular Weight and Fragmentation Analysis

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that involves bombarding a sample with a high-energy electron beam, typically at 70 electron volts (eV). This process leads to the formation of a molecular ion (M+•) and a series of fragment ions, which together create a unique mass spectrum that serves as a molecular fingerprint.

The molecular ion peak for 1,3-Dioxolane, 2-(1-methylbutyl)- (C8H16O2) is expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The monoisotopic mass of this compound is approximately 144.11504 Da. uni.lu However, in the mass spectra of many cyclic acetals, the molecular ion peak can be weak or even absent due to the high instability of the initial ion, which readily undergoes fragmentation. miamioh.educhemguide.co.uk

The fragmentation of 2-substituted 1,3-dioxolanes is characterized by several key pathways, primarily involving cleavage of bonds adjacent to the oxygen atoms and within the alkyl substituent. The most significant fragmentation routes include:

α-Cleavage: The predominant fragmentation pathway for ethers and acetals is the cleavage of the carbon-carbon bond alpha to the oxygen atom. miamioh.edu For 1,3-dioxolane, 2-(1-methylbutyl)-, this involves the loss of the 1-methylbutyl group to form a highly stable dioxolanylium ion. However, the most common fragmentation is the loss of the largest alkyl group from the C2 position.

Loss of an Alkyl Radical: Cleavage of the C-C bond of the substituent at the C2 position is a common fragmentation pattern. For 2-(1-methylbutyl)-1,3-dioxolane, this could involve the loss of a propyl radical (•CH2CH2CH3) or an ethyl radical (•CH2CH3) from the side chain, or the entire 1-methylbutyl radical itself.

Ring Cleavage: The dioxolane ring can undergo fragmentation, leading to the formation of smaller ions. Common fragments from the ring itself include ions at m/z 43, 44, 45, and 73, corresponding to various fragments of the ethylene (B1197577) glycol-derived portion of the molecule. nih.gov

Based on the fragmentation of the isomeric compound, 1,3-Dioxolane, 2-(1-methylpropyl)- (C7H14O2), and other 2-alkyl-1,3-dioxolanes, a characteristic pattern can be predicted for 1,3-Dioxolane, 2-(1-methylbutyl)-. miamioh.edunist.gov The mass spectrum of the C7 isomer shows a base peak at m/z 87, which corresponds to the loss of a propyl radical (M-43). Other significant peaks are observed at m/z 57 and 45.

Table 1: Predicted Major Fragment Ions in the EI-MS of 1,3-Dioxolane, 2-(1-methylbutyl)-

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

| 144 | [C8H16O2]+• | Molecular Ion (M+•) |

| 115 | [M - C2H5]+ | Loss of an ethyl radical from the substituent |

| 101 | [M - C3H7]+ | Loss of a propyl radical from the substituent |

| 87 | [C4H7O2]+ | Loss of the butyl group from the C2 position |

| 73 | [C3H5O2]+ | Dioxolanylium ion from cleavage at C2 |

| 57 | [C4H9]+ | 1-methylbutyl cation |

| 45 | [C2H5O]+ | Fragment from ring cleavage |

Hyphenated Techniques (e.g., GC-MS) for Mixture Analysis and Compound Identification

Hyphenated techniques, particularly Gas Chromatography-Mass Spectrometry (GC-MS), are indispensable for the analysis of complex mixtures containing 1,3-dioxolane derivatives. In GC-MS, the gas chromatograph separates the components of a mixture based on their volatility and interaction with a stationary phase, and the mass spectrometer provides structural identification for each separated component.

The analysis of 1,3-dioxolane and its derivatives by GC is well-established. uni.lupublisso.de For 1,3-Dioxolane, 2-(1-methylbutyl)-, a GC-MS analysis would provide its retention time, which is a characteristic property under specific chromatographic conditions (e.g., column type, temperature program). Following its elution from the GC column, the compound enters the mass spectrometer, where an EI mass spectrum is generated, allowing for its positive identification by matching against spectral libraries or by interpretation of its fragmentation pattern. nist.gov

The use of GC-MS is crucial in various fields, such as flavor and fragrance analysis, environmental monitoring, and chemical synthesis, where 1,3-dioxolane derivatives may be present as part of a complex matrix. The technique's high sensitivity and specificity enable the detection and identification of trace amounts of the compound.

X-ray Diffraction Analysis (Applicable to Crystalline Derivatives)

X-ray diffraction is a primary method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While 1,3-Dioxolane, 2-(1-methylbutyl)- is a liquid at room temperature, this technique is highly applicable to its crystalline derivatives. wikipedia.org

The formation of a crystalline derivative, for instance, through reaction with a suitable reagent to form a solid product, would allow for single-crystal X-ray diffraction analysis. This analysis would provide definitive structural information, including:

Bond lengths and angles: Precise measurements of all interatomic distances and angles.

Conformation of the dioxolane ring: The 1,3-dioxolane ring typically adopts an "envelope" or "twisted" conformation, and X-ray diffraction can determine the exact puckering of the ring.

Stereochemistry: If the compound or its derivative is chiral, X-ray diffraction can establish the absolute configuration of the stereocenters.

Intermolecular interactions: The analysis reveals how the molecules are packed in the crystal lattice, providing insight into intermolecular forces such as van der Waals interactions and hydrogen bonding (if applicable to the derivative).

While no specific X-ray diffraction data for crystalline derivatives of 1,3-Dioxolane, 2-(1-methylbutyl)- are publicly available, the technique has been widely applied to other 1,3-dioxolane derivatives to elucidate their solid-state structures. researchgate.netresearchgate.net For example, studies on other substituted dioxolanes have used X-ray diffraction to confirm their molecular structure and stereochemistry.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. mdpi.com It is used to determine optimized geometries, energies, and a host of other molecular properties based on the electron density. mdpi.comchemrxiv.org

DFT calculations are instrumental in elucidating the electronic structure of 1,3-dioxolane (B20135) derivatives. These studies typically begin by optimizing the molecular geometry to find the lowest energy conformation. For a related compound, 2-methoxy-1,3-dioxolane, DFT calculations using the B3LYP method with a 6-311++G(d,p) basis set have been performed to determine its structural and electronic properties. researchgate.net

Key insights from such analyses include the distribution of electronic charge and the energies of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netscielo.br A smaller HOMO-LUMO gap suggests higher reactivity. scielo.br

Furthermore, DFT allows for the calculation of various chemical reactivity descriptors, which predict how and where a molecule might react. nih.gov These descriptors, derived from the principles of conceptual DFT, help in understanding the nucleophilic and electrophilic nature of different atomic sites within the molecule.

Table 1: Illustrative Electronic Properties for a 1,3-Dioxolane Analog (2-Methoxy-1,3-dioxolane) Calculated via DFT (Note: This data is for an analogous compound and serves to illustrate the type of information generated in a DFT study. researchgate.net)

| Parameter | Calculated Value |

|---|---|

| HOMO Energy | -0.261 a.u. |

| LUMO Energy | 0.046 a.u. |

| HOMO-LUMO Energy Gap (ΔE) | 0.307 a.u. |

| Ionization Potential | 0.261 a.u. |

| Electron Affinity | -0.046 a.u. |

| Global Hardness (η) | 0.153 a.u. |

| Global Softness (S) | 6.536 a.u.-1 |

A significant application of DFT is the prediction of spectroscopic data. By calculating the second derivatives of the energy with respect to atomic positions, one can determine the harmonic vibrational frequencies, which correspond to the peaks in an infrared (IR) and Raman spectrum. researchgate.net For 2-methoxy-1,3-dioxolane, calculated vibrational frequencies have been shown to be in good agreement with experimental FT-IR and FT-Raman spectra, aiding in the assignment of specific vibrational modes to molecular motions like C-H stretching, C-O-C bending, and ring vibrations. researchgate.net

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO). researchgate.netscielo.br These theoretical shifts for ¹H and ¹³C nuclei are then compared to experimental data, providing a powerful tool for structure verification. scielo.br The accuracy of these predictions helps confirm the three-dimensional structure of the molecule in its ground state. researchgate.net

DFT is highly effective for mapping the potential energy surface of a chemical reaction, allowing researchers to explore reaction mechanisms in detail. This involves identifying and calculating the energies of reactants, products, intermediates, and, crucially, transition states. mdpi.com A primary reaction of 1,3-dioxolanes is acid-catalyzed hydrolysis, which cleaves the acetal (B89532) to form an aldehyde (or ketone) and a diol. acs.orgnih.gov

Computational studies on the hydrolysis of related cyclic acetals investigate the step-by-step mechanism. tdl.org This involves modeling the protonation of an oxygen atom, the subsequent ring-opening to form a stabilized carbocation intermediate, and the final attack by water. DFT calculations can determine the energy barriers (activation energies) for each step, revealing the rate-determining step of the reaction. tdl.org For instance, studies on similar systems have computed the Gibbs free energies (ΔG) of hydrolysis and the energy barriers for transition states, providing a quantitative understanding of the reaction kinetics and the stability of intermediates. tdl.org

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Characterization

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the nature of chemical bonds based on the topology of the electron density (ρ(r)). researchgate.net This analysis goes beyond simple orbital descriptions to characterize bonding interactions as either shared (covalent) or closed-shell (ionic, hydrogen bonds, van der Waals).

In a QTAIM analysis, the electron density generated from a DFT calculation is examined for its critical points. orientjchem.org The properties at the bond critical points (BCPs)—points of minimum electron density between two bonded atoms—are particularly revealing. orientjchem.org Key topological parameters include:

The electron density at the BCP (ρ(r)) : Its magnitude correlates with the bond order or strength.

The Laplacian of the electron density (∇²ρ(r)) : The sign of the Laplacian indicates the nature of the interaction. A negative value signifies a concentration of charge, typical of a covalent bond, while a positive value indicates charge depletion, characteristic of closed-shell interactions. orientjchem.org

For 2-methoxy-1,3-dioxolane, a QTAIM study has been used to analyze the C-O, C-C, and C-H bonds within the molecule, confirming their covalent nature and characterizing their relative strengths. researchgate.net This method provides a detailed and unambiguous picture of the bonding within the dioxolane ring and its substituent.

Table 2: Illustrative QTAIM Topological Parameters for Selected Bonds in a 1,3-Dioxolane Analog (2-Methoxy-1,3-dioxolane) (Note: This data is for an analogous compound and illustrates the type of information generated from a QTAIM analysis. researchgate.net)

| Bond | Electron Density (ρ(r)) [a.u.] | Laplacian (∇²ρ(r)) [a.u.] | Bond Character |

|---|---|---|---|

| O1-C2 | 0.278 | -0.452 | Covalent |

| C2-O3 | 0.281 | -0.498 | Covalent |

| O3-C4 | 0.261 | -0.311 | Covalent |

| C4-C5 | 0.249 | -0.613 | Covalent |

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. youtube.com Unlike DFT, which typically focuses on static, minimum-energy structures, MD provides a view of the molecule's dynamic behavior, including conformational changes, solvent interactions, and vibrational motions at a given temperature. nih.govyoutube.com

An MD simulation starts with an initial set of positions and velocities for all atoms in a system (which could include the dioxolane and surrounding solvent molecules). youtube.com It then solves Newton's equations of motion iteratively for a short time step, propagating the trajectory of the system. youtube.com The forces between atoms are calculated using a force field, which is a set of parameters that approximates the potential energy surface.

For a molecule like 2-(1-methylbutyl)-1,3-dioxolane, MD simulations could be used to:

Explore its conformational landscape, particularly the flexibility of the 1-methylbutyl side chain and the puckering of the dioxolane ring.

Simulate its behavior in a solvent, such as water or an organic solvent, to understand solvation effects and how the molecule interacts with its environment.

Study its interaction with other molecules, for example, how it might bind to a receptor site in a biological system or interact with a surface. nih.gov

While specific MD simulations on 2-(1-methylbutyl)-1,3-dioxolane are not prominent in the literature, the methodology is widely applied to organic molecules to bridge the gap between static quantum chemical calculations and the dynamic reality of molecular systems in solution. nih.govnih.gov

Applications of 1,3 Dioxolane, 2 1 Methylbutyl in Advanced Organic Synthesis

Utilization as a Protecting Group for Aldehydes and Ketones

The protection of carbonyl functionalities is a critical strategy in multi-step organic synthesis to prevent unwanted side reactions. The 1,3-dioxolane (B20135) moiety is a widely employed protecting group for aldehydes and ketones due to its stability under various reaction conditions and the relative ease of its formation and cleavage. ontosight.aiorganic-chemistry.org

1,3-Dioxolane, 2-(1-methylbutyl)- is formed by the acid-catalyzed reaction of a carbonyl compound with ethylene (B1197577) glycol. This reaction is typically reversible and driven to completion by the removal of water. organic-chemistry.orgorganic-chemistry.org The resulting acetal (B89532) is stable to nucleophiles, bases, and reducing agents, thus effectively masking the reactivity of the original carbonyl group. organic-chemistry.orgthieme-connect.de

The stability of the 1,3-dioxolane ring is a key attribute. For instance, in a molecule with multiple functional groups, such as an ester and a ketone, the ketone can be selectively protected as a 1,3-dioxolane. This allows for the selective reduction of the ester group without affecting the ketone. Subsequent acidic hydrolysis can then efficiently remove the protecting group, regenerating the ketone. ontosight.ai The cleavage of 1,3-dioxolanes is generally achieved with aqueous acid, and the rate of cleavage can be influenced by the substitution pattern on the dioxolane ring.

Table 1: General Conditions for Protection and Deprotection of Carbonyls as 1,3-Dioxolanes

| Transformation | Reagents and Conditions | General Observations |

| Protection (Acetalization) | Carbonyl compound, ethylene glycol, acid catalyst (e.g., p-toluenesulfonic acid), azeotropic removal of water (e.g., with toluene). organic-chemistry.orgorganic-chemistry.org | Efficient for a wide range of aldehydes and ketones. |

| Deprotection (Hydrolysis) | Aqueous acid (e.g., HCl, H₂SO₄), or Lewis acids in the presence of water. | Generally facile, regenerating the parent carbonyl compound. |

Role as a Synthetic Intermediate for Complex Molecule Construction.ontosight.aichemicalbook.com

Beyond its role as a protecting group, 1,3-Dioxolane, 2-(1-methylbutyl)- and its analogs serve as valuable synthetic intermediates, providing a foundation for the construction of more complex molecules. chemicalbook.com

Precursor in the Synthesis of Polyfunctional Heterocyclic Compounds

The 1,3-dioxolane ring can be a key structural element in the synthesis of various polyfunctional heterocyclic compounds. While specific examples for 1,3-Dioxolane, 2-(1-methylbutyl)- are not extensively documented, the general reactivity of the dioxolane ring allows for its transformation into other heterocyclic systems. For instance, derivatives of 1,3-dioxolane can undergo ring-opening and rearrangement reactions to form larger or different heterocyclic structures. The substituents on the 2-position of the dioxolane ring, such as the 1-methylbutyl group, can influence the steric and electronic environment, thereby directing the outcome of these transformations.

Building Block in the Synthesis of Diverse Organic Scaffolds

The concept of using well-defined molecular building blocks is central to modern organic synthesis for creating diverse and complex molecular scaffolds. nih.govnih.gov 1,3-Dioxolanes, including those with alkyl substituents at the 2-position, can function as such building blocks. The 1-methylbutyl group in 1,3-Dioxolane, 2-(1-methylbutyl)- provides a lipophilic side chain that can be strategically incorporated into larger molecules to modulate their physical and biological properties.

Application as a Reaction Medium in Chemical Transformations

Performance in Catalytic Reactions (e.g., Pd-catalyzed Heck Arylation)

While there is no specific literature detailing the use of 1,3-Dioxolane, 2-(1-methylbutyl)- as a solvent for the Pd-catalyzed Heck arylation, the properties of related 1,3-dioxolane compounds suggest its potential in this capacity. The Heck reaction, a powerful method for carbon-carbon bond formation, is typically carried out in polar aprotic solvents. acs.orgrsc.org Some 1,3-dioxolane derivatives have been investigated as "green" or bio-based reaction media for various chemical transformations.

The performance of a solvent in a catalytic reaction like the Heck arylation depends on its ability to dissolve the reactants and the catalyst, its polarity, and its boiling point. The structure of 1,3-Dioxolane, 2-(1-methylbutyl)-, with its ether-like dioxolane ring and an alkyl chain, suggests it would be a relatively non-polar, aprotic solvent. Its efficacy in a specific catalytic cycle would need to be experimentally determined, but the exploration of such novel reaction media is an active area of research aimed at developing more sustainable chemical processes.

Environmental and Atmospheric Chemistry Research of 1,3 Dioxolanes

Gas-Phase Oxidation Kinetics and Reaction Mechanisms

The persistence of volatile organic compounds (VOCs) in the atmosphere is largely determined by their reactivity with key oxidants, primarily the hydroxyl radical (•OH) during the day and the nitrate (B79036) radical (NO₃) at night. The gas-phase oxidation of 1,3-dioxolanes is expected to proceed via hydrogen abstraction, leading to the formation of various degradation products.

Hydroxyl Radical-Initiated Oxidation Pathways

The reaction with hydroxyl radicals is the primary daytime degradation pathway for many VOCs. For 1,3-Dioxolane (B20135), 2-(1-methylbutyl)-, the reaction is initiated by the abstraction of a hydrogen atom from either the dioxolane ring or the alkyl side chain. Theoretical studies on related cyclic ethers, such as 1,3,5-trioxane (B122180) and 1,4-dioxane, suggest that hydrogen abstraction from the ring is a significant pathway. researchgate.net In these cyclic ethers, the abstraction of axial hydrogen atoms is often found to be more favorable than equatorial hydrogens. researchgate.net

For 1,3-Dioxolane, 2-(1-methylbutyl)-, there are several potential sites for hydrogen abstraction by the •OH radical:

On the dioxolane ring: The C2, C4, and C5 positions.

On the 1-methylbutyl side chain: The various C-H bonds of the pentyl isomer group.

The presence of the 1-methylbutyl group, a secondary alkyl group, introduces additional reaction sites. The reactivity of C-H bonds towards •OH radicals generally follows the order: tertiary > secondary > primary. Therefore, the hydrogen atom at the tertiary carbon of the 1-methylbutyl group is expected to be a primary target for abstraction.

The initial radical formed after hydrogen abstraction will react with molecular oxygen (O₂) to form a peroxy radical (RO₂). Subsequent reactions of this peroxy radical will lead to the formation of a complex mixture of oxygenated products, which may include aldehydes, ketones, and esters. The exact nature and distribution of these products would require specific experimental or theoretical studies on 1,3-Dioxolane, 2-(1-methylbutyl)-.

While specific kinetic data for 1,3-Dioxolane, 2-(1-methylbutyl)- is not available, rate constants for the reaction of •OH with other cyclic ethers and alkanes can provide an estimate of its atmospheric lifetime. For instance, the rate constant for the reaction of •OH with n-hexane at 298 K is approximately 5.6 x 10⁻¹² cm³ molecule⁻¹ s⁻¹. mdpi.com The presence of the dioxolane ring with its oxygen atoms is expected to influence this rate.

Table 1: Estimated Reactivity of C-H Bonds in 1,3-Dioxolane, 2-(1-methylbutyl)- with •OH Radicals

| Position of Hydrogen Atom | Type of C-H Bond | Expected Reactivity |

| C2 of dioxolane ring | Secondary | Moderate |

| C4/C5 of dioxolane ring | Secondary | Moderate |

| C1 of 1-methylbutyl chain | Tertiary | High |

| Other C atoms of 1-methylbutyl chain | Secondary/Primary | Moderate/Low |

This table is based on general principles of radical reactivity and data for structurally similar compounds.

Chlorine Radical-Initiated Degradation Pathways

In marine and coastal areas, as well as in regions with industrial chlorine sources, the chlorine radical (•Cl) can be a significant atmospheric oxidant. Chlorine radicals are generally more reactive and less selective than hydroxyl radicals.

The degradation of 1,3-Dioxolane, 2-(1-methylbutyl)- by chlorine radicals is also expected to proceed via hydrogen abstraction. The general mechanism is similar to that of •OH-initiated oxidation, involving the formation of a carbon-centered radical followed by reaction with O₂.

Due to the higher reactivity of •Cl, the rate of reaction with 1,3-Dioxolane, 2-(1-methylbutyl)- is expected to be faster than that with •OH. The atmospheric lifetime of the compound in chlorine-rich environments would therefore be significantly shorter. Specific kinetic data for the reaction of chlorine radicals with 1,3-Dioxolane, 2-(1-methylbutyl)- is not currently available in the literature.

Theoretical Modeling of Atmospheric Fate and Degradation Products

To gain a more precise understanding of the atmospheric chemistry of 1,3-Dioxolane, 2-(1-methylbutyl)-, theoretical modeling using computational chemistry methods is essential. Techniques such as Density Functional Theory (DFT) can be employed to investigate the reaction mechanisms and kinetics of its oxidation by •OH and •Cl radicals.

Such studies would involve:

Geometry optimization: Determining the most stable three-dimensional structures of the reactants, transition states, and products.

Frequency calculations: To confirm the nature of the stationary points (minima or transition states) and to calculate zero-point vibrational energies.

Energy calculations: To determine the reaction barriers and enthalpies of reaction.

Theoretical investigations on similar molecules, like 1,3,5-trioxane and 1,4-dioxane, have successfully elucidated the preference for axial hydrogen abstraction by •OH radicals. researchgate.net Similar computational approaches could be applied to 1,3-Dioxolane, 2-(1-methylbutyl)- to determine the branching ratios for hydrogen abstraction from different sites and to predict the subsequent degradation pathways and the nature of the final products.

Hydrolytic Stability in Aqueous Environments

The hydrolytic stability of 1,3-dioxolanes is an important factor in their environmental persistence in aqueous systems. The hydrolysis of acetals and ketals, such as 1,3-dioxolanes, is typically acid-catalyzed.

Studies on the hydrolysis of 2-ethyl-1,3-dioxolane, a structurally related compound, indicate that it can be hydrolyzed to ethylene (B1197577) glycol and propionaldehyde. researchgate.net This reaction is reversible and can be influenced by factors such as pH and temperature. The hydrolysis of 1,3-Dioxolane, 2-(1-methylbutyl)- would be expected to yield ethylene glycol and 2-methylpentanal (B94375).

The rate of hydrolysis is influenced by the nature of the substituent at the C2 position. Generally, increased steric bulk around the acetal (B89532) linkage can affect the rate of hydrolysis. While specific data for 1,3-Dioxolane, 2-(1-methylbutyl)- is not available, it is anticipated to exhibit susceptibility to hydrolysis under acidic conditions, similar to other 2-substituted 1,3-dioxolanes.

Advanced Analytical Methodologies for Detection and Quantification

Gas Chromatography (GC) Coupled with Various Detectors

Gas chromatography is a premier technique for separating and analyzing volatile compounds that can be vaporized without decomposition. scioninstruments.com For dioxolane-based compounds, GC is frequently coupled with detectors like the Flame Ionization Detector (FID) for robust quantification and Mass Spectrometry (MS) for definitive identification.

Gas Chromatography with Flame Ionization Detection (GC-FID) is a widely used and reliable method for quantifying organic compounds. scioninstruments.com In this technique, the sample is separated into its components as it passes through the GC column. scioninstruments.com Upon exiting the column, the analytes are combusted in a hydrogen-air flame, which produces ions and electrons. scioninstruments.com These charged particles are collected by an electrode, generating a current that is proportional to the amount of carbon atoms in the analyte. scioninstruments.com This response is then amplified and recorded, with the peak area being directly proportional to the concentration of the compound in the sample. scioninstruments.com

While specific validated methods for 1,3-Dioxolane (B20135), 2-(1-methylbutyl)- are not extensively documented, the methodology applied to the parent compound, 1,3-Dioxolane, provides a clear blueprint. A validated method for determining 1,3-Dioxolane in workplace air utilizes GC-FID for quantification. publisso.debaua.de This method demonstrates high recovery and low uncertainty, making it suitable for regulatory monitoring. baua.deresearchgate.net The quantitative evaluation is typically based on a multi-point calibration curve prepared with an internal standard to ensure accuracy. publisso.de

Below is a table summarizing typical parameters for the GC-FID analysis of a related dioxolane compound, which would be adapted for 1,3-Dioxolane, 2-(1-methylbutyl)-.

Table 1: Example GC-FID Parameters for Dioxolane Analysis

| Parameter | Setting | Source |

|---|---|---|

| Column | Shimadzu capillary column (30 m × 0.25 mm, 0.25 μm film thickness) | nih.gov |

| Inlet Temperature | 250 °C | nih.gov |

| Detector | Flame Ionization Detector (FID) | scioninstruments.compublisso.de |

| FID Temperature | 280 °C | nih.gov |

| Temperature Program | Initial 25°C (hold 3 min), ramp to 120°C at 40°C/min, then to 230°C at 50°C/min (hold 2 min) | nih.gov |

| Injection Volume | 0.2 µL | nih.gov |

| Split Ratio | 25:1 | nih.gov |

For unambiguous identification and analysis in complex samples, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method. sums.ac.irresearchgate.net It combines the powerful separation capabilities of GC with the definitive identification power of MS. sums.ac.ir As components elute from the GC column, they enter the mass spectrometer, where they are ionized (commonly by electron ionization - EI), fragmented, and detected based on their mass-to-charge ratio (m/z). The resulting mass spectrum serves as a chemical fingerprint, allowing for highly confident compound identification by comparison to spectral libraries. nist.gov

A quantitative methodology for a related compound, 2-n-nonyl-1,3-dioxolane (B1664093) (SEPA), in human serum illustrates the power of GC-MS. nih.gov This method utilized solid-phase extraction followed by GC-MS analysis, monitoring specific ions for both the analyte and a stable-isotope-labeled internal standard to ensure high sensitivity and accuracy. nih.gov The study found that monitoring the m/z 73 ion in EI mode was superior for quantification, achieving a lower limit of quantitation (LLOQ) of 0.25 ng/mL. nih.gov Such an approach is directly translatable to the analysis of 1,3-Dioxolane, 2-(1-methylbutyl)- in biological or environmental matrices.

Table 2: GC-MS Analysis Summary for a Dioxolane Analog

| Analyte | Matrix | Key Findings | Source |

|---|---|---|---|

| 2-n-nonyl-1,3-dioxolane | Human Serum | Method employed stable isotope dilution with [13C2]SEPA as an internal standard. | nih.gov |

| Electron Ionization (EI) was found to be superior to Chemical Ionization (CI). | nih.gov | ||

| Monitoring m/z 73 (for analyte) and m/z 75 (for internal standard) provided the best sensitivity. | nih.gov | ||

| Achieved a Lower Limit of Quantitation (LLOQ) of 0.25 ng/mL. | nih.gov |

Sample Preparation Techniques for Volatile Analysis

Effective sample preparation is crucial for the successful analysis of volatile compounds, as it serves to isolate and concentrate the analytes from the sample matrix. mdpi.com

Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free, non-exhaustive sample preparation technique ideal for volatile and semi-volatile compounds. mdpi.comnih.gov The method involves exposing a fused-silica fiber coated with a polymeric stationary phase to the headspace (the gas phase above the sample) of a sample vial. mdpi.comnih.gov Volatile analytes partition from the sample matrix into the headspace and are then adsorbed onto the fiber coating. frontiersin.org After an equilibrium or pre-equilibrium period, the fiber is withdrawn and transferred directly to the GC injector, where the trapped analytes are thermally desorbed for analysis. nih.gov

The efficiency of HS-SPME is influenced by several factors, including fiber coating type, extraction time and temperature, agitation, and sample matrix properties like pH and ionic strength. mdpi.com Optimization of these parameters is essential to maximize extraction efficacy. mdpi.comfrontiersin.org For instance, in the analysis of volatile compounds in truffles, parameters such as sample mass, extraction temperature, and time were optimized to achieve the best results. frontiersin.org This technique is highly suitable for extracting 1,3-Dioxolane, 2-(1-methylbutyl)- from various liquid and solid matrices.

Table 3: Example of HS-SPME Optimization Parameters for Volatile Analysis

| Parameter | Condition Tested | Optimal Setting | Source |

|---|---|---|---|

| Fiber Type | Carboxen/Polydimethylsiloxane (CAR/PDMS), 85 µm | CAR/PDMS, 85 µm | frontiersin.org |

| Sample Mass | Varied | 100 mg | frontiersin.org |

| Extraction Temperature | Varied | 50°C | frontiersin.org |

| Extraction Time | Varied | 45 min | frontiersin.org |

Thermal desorption is a sample introduction technique used for the analysis of volatile and semi-volatile organic compounds collected on a solid sorbent. A validated method for analyzing 1,3-Dioxolane in air involves drawing a known volume of air through an adsorption tube packed with a sorbent like Chromosorb 106. publisso.debaua.deresearchgate.net The target analyte is trapped on the sorbent material while the air passes through.

In the laboratory, the tube is placed in a thermal desorber unit connected to the GC. The tube is rapidly heated, causing the trapped analytes to be released (desorbed) into a flow of inert carrier gas, which then transfers them to the GC column for separation and analysis. publisso.deresearchgate.net This technique is highly efficient for concentrating trace levels of volatile compounds from large volumes of air or other gases. researchgate.net

Application of Internal Standards for Enhanced Accuracy

To achieve high accuracy and precision in quantitative chromatographic analysis, an internal standard is often employed. publisso.denih.gov An internal standard is a known amount of a compound, which is not expected to be present in the sample, added to every sample, calibrator, and blank. It should be chemically similar to the analyte and have a similar chromatographic retention time but be well-resolved from other components.

Molecular Networking and Chemometric Approaches for Complex Mixture Deconvolution

In the realm of identifying and quantifying compounds within intricate mixtures, such as environmental samples or flavor and fragrance formulations, molecular networking and chemometrics have emerged as powerful tools. These approaches move beyond simple compound identification to unravel the complex relationships between molecules within a sample.

Molecular Networking for Compound Identification

Molecular networking is a cutting-edge approach used in metabolomics and natural product discovery to organize and visualize tandem mass spectrometry (MS/MS) data. It operates on the principle that structurally similar molecules will exhibit similar fragmentation patterns in a mass spectrometer. By comparing these fragmentation spectra, a network of related compounds can be constructed, even for unknown molecules.

In the context of 1,3-Dioxolane, 2-(1-methylbutyl)-, molecular networking can be a pivotal tool for its identification in complex samples where reference standards may not be readily available. The process involves acquiring MS/MS data for all detectable ions in a sample. A molecular network is then generated where each node represents a unique precursor ion (and its corresponding fragmentation spectrum), and the edges connecting the nodes represent the spectral similarity between them.